molecular formula C9H13NaO3S B12510829 Sodium mesitylene sulfonic acid

Sodium mesitylene sulfonic acid

Cat. No.: B12510829
M. Wt: 224.25 g/mol
InChI Key: KFXNBFHTTLQEQY-UHFFFAOYSA-M
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Description

Sodium mesitylene sulfonic acid is an organosulfur compound characterized by the presence of a sulfonic acid group attached to a mesitylene (1,3,5-trimethylbenzene) ring. This compound is known for its strong acidic properties and is widely used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium mesitylene sulfonic acid can be synthesized through the sulfonation of mesitylene. The process involves the reaction of mesitylene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically include:

    Sulfonation: Mesitylene is reacted with concentrated sulfuric acid at elevated temperatures.

    Neutralization: The resulting mesitylene sulfonic acid is neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Sulfonation: Using a continuous reactor to ensure consistent sulfonation of mesitylene.

    Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide and then crystallized to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Sodium mesitylene sulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into different sulfur-containing compounds.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed:

    Sulfonic Acid Derivatives: Formed through oxidation.

    Sulfur-Containing Compounds: Resulting from reduction reactions.

    Substituted Mesitylene Compounds: Produced via substitution reactions.

Scientific Research Applications

Sodium mesitylene sulfonic acid has diverse applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions, including esterification and alkylation.

    Biology: Employed in biochemical assays and as a reagent in protein modification studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, surfactants, and as an electrolyte in electrochemical applications.

Mechanism of Action

The mechanism of action of sodium mesitylene sulfonic acid involves its strong acidic properties, which facilitate various chemical reactions. The sulfonic acid group acts as a proton donor, enabling catalytic activity in esterification and alkylation reactions. Additionally, its ability to form stable sulfonate salts makes it valuable in electrochemical applications.

Comparison with Similar Compounds

    Methanesulfonic Acid: Another strong acid with similar applications in catalysis and electrochemistry.

    Toluene Sulfonic Acid: Used in similar reactions but has different reactivity due to the toluene ring structure.

    Benzene Sulfonic Acid: Shares similar properties but differs in the aromatic ring structure.

Uniqueness: Sodium mesitylene sulfonic acid is unique due to the presence of three methyl groups on the benzene ring, which influence its reactivity and solubility. This structural difference makes it particularly effective in specific catalytic and electrochemical applications.

Properties

Molecular Formula

C9H13NaO3S

Molecular Weight

224.25 g/mol

IUPAC Name

sodium;hydrogen sulfite;1,3,5-trimethylbenzene

InChI

InChI=1S/C9H12.Na.H2O3S/c1-7-4-8(2)6-9(3)5-7;;1-4(2)3/h4-6H,1-3H3;;(H2,1,2,3)/q;+1;/p-1

InChI Key

KFXNBFHTTLQEQY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)C)C.OS(=O)[O-].[Na+]

Origin of Product

United States

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